REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[N:6][C:7]([C:10]2[CH:19]=[CH:18][CH:17]=[CH:16][C:11]=2[C:12]([O:14]C)=[O:13])=[CH:8][CH:9]=1)([O-:3])=[O:2].[OH-].[Na+]>>[N+:1]([C:4]1[CH:5]=[N:6][C:7]([C:10]2[CH:19]=[CH:18][CH:17]=[CH:16][C:11]=2[C:12]([OH:14])=[O:13])=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|
|
Name
|
methyl 3-nitropyridine-6-ylbenzoate
|
Quantity
|
545 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=NC(=CC1)C1=C(C(=O)OC)C=CC=C1
|
Name
|
|
Quantity
|
3.16 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 90° C.
|
Type
|
ADDITION
|
Details
|
the reaction mixture was treated
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=NC(=CC1)C1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 370 mg | |
YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |